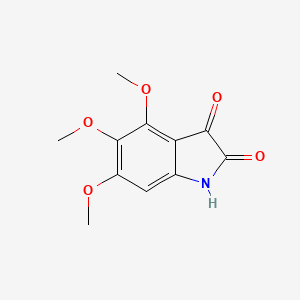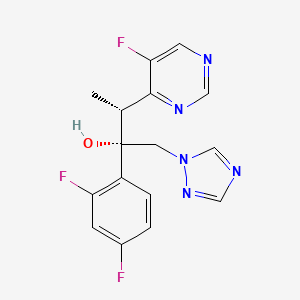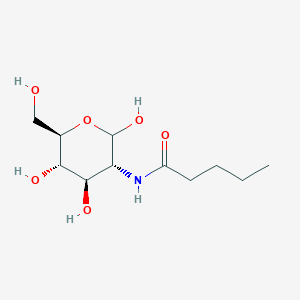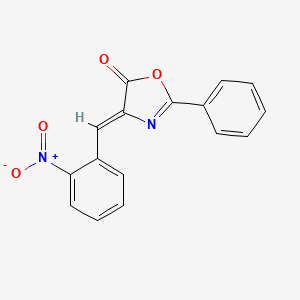
4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid
Overview
Description
4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C6H6ClNO2 . It is a colorless to pale yellow solid that can exist in crystal or powder form .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the condensation of carboxylic acid moieties with substituted amines under reflux conditions, followed by acid-mediated cyclization . This results in the formation of N-acyl derivatives of pyrrole . Another method involves reacting with phenylbromide via palladium-catalyzed decarboxylative cross-coupling reaction .Molecular Structure Analysis
The molecular structure of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid consists of a five-membered ring with alternating single and double bonds, characteristic of pyrroles. The ring contains a nitrogen atom and is substituted with a methyl group and a carboxylic acid group .Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions. For example, they can participate in palladium-catalyzed decarboxylative cross-coupling reactions . They can also undergo oxidative coupling with 3-hexyne in the presence of a ruthenium catalyst .Physical And Chemical Properties Analysis
4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid is a solid at room temperature . It has a relatively low solubility at room temperature . It is stable under strong alkaline conditions .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid serves as a valuable building block in organic synthesis. Researchers utilize it to create various pyrrole-containing compounds. In medicinal chemistry, these derivatives may act as potential drug candidates or intermediates for further modification .
Cholecystokinin Antagonists
This compound plays a role in the synthesis of cholecystokinin antagonists. Cholecystokinin is a peptide hormone involved in digestion and appetite regulation. Antagonists targeting its receptors have potential therapeutic applications .
Benzopyran Antihypertensives
Researchers have employed 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid in the synthesis of benzopyran derivatives. Some of these compounds exhibit antihypertensive properties, making them relevant for cardiovascular research .
Intermediate for Dyes and Pesticides
The compound serves as an intermediate in the production of dyes, pharmaceuticals, and pesticides. Its versatile structure allows for modifications that enhance color properties in dyes or biological activity in pesticides .
Material Science and Catalysis
Pyrrole derivatives, including this compound, have applications in material science. They can be incorporated into polymers, coatings, and conductive materials. Additionally, researchers explore their catalytic properties in various reactions .
Biologically Active Compounds
While not directly studied for this compound, its pyrrole moiety aligns with the broader field of indole derivatives. Indoles exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Further exploration of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid derivatives may reveal similar properties .
Safety and Hazards
Mechanism of Action
Target of Action
Pyrrole derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific structures .
Mode of Action
Pyrrole derivatives are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Pyrrole derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects of pyrrole derivatives can vary widely depending on their specific targets and the nature of their interactions .
properties
IUPAC Name |
4-chloro-1-methylpyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-8-3-4(7)2-5(8)6(9)10/h2-3H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQFVHZDNOJQFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
877964-38-0 | |
| Record name | 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one](/img/structure/B3024417.png)
![2-[4-(Trifluoromethyl)phenoxy]propylamine](/img/structure/B3024419.png)
![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B3024420.png)


![5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2H-tetrazole](/img/structure/B3024427.png)



![(2Z)-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one](/img/structure/B3024435.png)

